molecular formula C17H20FN5O B12177250 3-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide

3-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide

Cat. No.: B12177250
M. Wt: 329.4 g/mol
InChI Key: PNKFLBOZCJHEHW-UHFFFAOYSA-N
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Description

3-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide is a synthetic organic compound that features a unique combination of indole and triazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazole intermediates, followed by their coupling to form the final product. Key steps include:

    Synthesis of 6-fluoroindole: This can be achieved through the fluorination of indole using reagents like Selectfluor.

    Formation of the triazole ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling reaction: The indole and triazole intermediates are coupled using amide bond formation techniques, often employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like mCPBA.

    Reduction: The compound can be reduced under hydrogenation conditions using catalysts like Pd/C.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: mCPBA, DMSO, or other oxidizing agents.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound, potentially affecting the triazole ring.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide involves its interaction with specific molecular targets. The indole and triazole moieties can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide is unique due to its specific combination of indole and triazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding structure-activity relationships in medicinal chemistry.

Properties

Molecular Formula

C17H20FN5O

Molecular Weight

329.4 g/mol

IUPAC Name

3-(6-fluoroindol-1-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide

InChI

InChI=1S/C17H20FN5O/c1-11(2)9-15-19-17(22-21-15)20-16(24)6-8-23-7-5-12-3-4-13(18)10-14(12)23/h3-5,7,10-11H,6,8-9H2,1-2H3,(H2,19,20,21,22,24)

InChI Key

PNKFLBOZCJHEHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)CCN2C=CC3=C2C=C(C=C3)F

Origin of Product

United States

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